

A Comparative Toxicological Guide to HC Hair Dyes for the Modern Researcher

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HC Blue no.16*

Cat. No.: *B12099490*

[Get Quote](#)

For Immediate Release

This guide offers a comparative analysis of the toxicological profiles of various HC (hair color) dyes, designed for researchers, scientists, and professionals in drug development. It provides a consolidated resource of quantitative toxicological data, detailed experimental methodologies, and visual representations of assessment workflows to support informed decision-making and future research in the safety evaluation of cosmetic ingredients.

Comparative Toxicological Data of Selected HC Dyes

The following tables summarize key toxicological endpoints for a selection of HC dyes. Data has been compiled from various scientific sources and regulatory assessments. It is important to note that toxicological profiles can be influenced by the purity of the substance and the experimental conditions.

Table 1: Acute and Systemic Toxicity of Selected HC Dyes

HC Dye	CAS Number	Acute Oral LD50 (Rat, mg/kg)	90-Day Oral NOAEL (Rat, mg/kg/day)	Developmental Toxicity NOAEL (Rat, mg/kg/day)
HC Red No. 1	2784-89-6	>2000	50	100 (Maternal), 300 (Developmental)
HC Red No. 7	24905-87-1	>300 (Maximum non-lethal dose) [1]	50[1]	50 (Maternal), 200 (Developmental) [1]
HC Red No. 10/11 (Mixture)	95576-89-9 / 95576-92-4	1250-5000 (Rot Y mixture)[2]	20 (Mixture)[2]	100 (Maternal), 300 (Embryotoxicity/T eratogenicity)[2] [3]
HC Orange No. 1	54381-08-7	>5000	50	1000
HC Orange No. 2	85766-33-6	>5000[4]	100	100 (Maternal and Foetal)[4]
HC Yellow No. 2	4926-55-0	600-1200 (female), 1200- 2500 (male)[5]	1.25% in diet (effects observed)[5]	Not teratogenic[5]
HC Yellow No. 13	10442-83-8	Low acute toxicity[6]	30[6]	-
HC Blue No. 2	33229-34-4	1250-5000[7]	Relatively nontoxic in feeding bioassays[7]	-

Table 2: Skin Sensitization, Irritation, and Cytotoxicity of Selected HC Dyes

HC Dye	Skin Sensitization (LLNA, EC3 Value)	Skin Irritation (Rabbit)	Ocular Irritation (Rabbit)	Cytotoxicity (IC50)
HC Red No. 1	Contact sensitizer[8]	Not an irritant[8]	Mild irritant[8]	-
HC Red No. 7	Moderate sensitizer (EC3 = 1.2%)[9]	Not an irritant[1]	Not an irritant[1]	-
HC Red No. 10/11 (Mixture)	Not sensitizing up to 10%[2]	-	-	-
HC Orange No. 1	Not a sensitizer[10]	Not an irritant[10]	Mild irritant[10]	-
HC Orange No. 2	-	-	-	-
HC Yellow No. 2	Not a sensitizer at 10% (guinea pig)[5]	Not a primary irritant[5]	Minor irritant at 10%[5]	-
HC Yellow No. 13	Negative[6]	No signs of irritation[6]	No signs of irritation[6]	-
HC Blue No. 2	No evidence of sensitization[7]	No evidence of irritation[7]	No ocular irritation[7]	-
HC Violet No. 1	-	Non-irritant[11]	Minimal to moderate conjunctival irritation[11]	-
HC Blue No. 15	Mild signs of irritation[12]	Mild signs of irritation[12]	Irritant (neat), slight irritation (2%)[12]	-

Table 3: Genotoxicity of Selected HC Dyes

HC Dye	Ames Test (Bacterial Reverse Mutation)	In Vitro Mammalian Cell Genotoxicity	In Vivo Genotoxicity
HC Red No. 1	No evidence of mutagenic potential (most assays) ^[8]	-	-
HC Red No. 7	Mutagenic in several S. typhimurium strains ^[1]	Mutagenic (TK locus), Non-mutagenic (hprt locus), Unclear (Micronucleus) ^[1]	-
HC Red No. 10/11 (Mixture)	Negative ^[2]	Negative (Micronucleus and Chromosome Aberration) ^[2]	Negative (Micronucleus) ^[2]
HC Orange No. 1	Not genotoxic (preponderance of data) ^[10]	-	-
HC Orange No. 2	-	-	-
HC Yellow No. 2	Not mutagenic ^[5]	-	Negative (Dominant lethal assay) ^[5]
HC Yellow No. 13	-	-	-
HC Blue No. 2	Mutagenic ^{[7][13]}	-	Not carcinogenic in rats and mice ^{[7][13]}

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. The following are summaries of standard protocols.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- Preparation: Tester strains are cultured overnight. The test chemical is prepared at several concentrations. A metabolic activation system (S9 mix) is prepared from the liver of induced rodents to simulate mammalian metabolism.
- Exposure: The tester strains, the test chemical, and either the S9 mix or a buffer are combined. In the plate incorporation method, this mixture is combined with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.[\[4\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD 431

This test method uses a three-dimensional reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.

- Preparation: The RhE tissues are pre-incubated in a defined medium.
- Application: The test chemical is applied topically to the surface of the RhE tissue.
- Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
- Viability Assessment: After exposure, the tissues are rinsed and transferred to a solution containing a viability dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan precipitate.
- Quantification: The formazan is extracted, and the optical density is measured. A chemical is identified as corrosive if the tissue viability falls below a defined threshold.[\[1\]](#)[\[3\]](#)[\[16\]](#)

Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

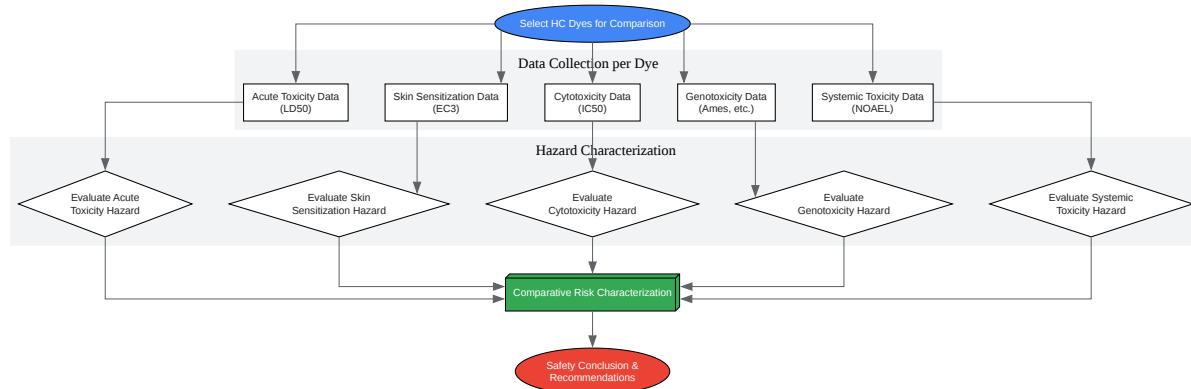
- Application: The test substance is applied to the dorsum of each ear of mice for three consecutive days.
- Proliferation Measurement: On day 5, a solution of ^3H -methyl thymidine is injected intravenously.
- Sample Collection: After a set time, the draining auricular lymph nodes are excised.
- Analysis: The lymph nodes are processed to a single-cell suspension, and the incorporation of ^3H -methyl thymidine (a measure of cell proliferation) is determined by scintillation counting.
- Calculation: The stimulation index (SI) is calculated for each dose group. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration that induces an SI of 3, is calculated to determine the sensitizing potency.[8][17][18]

MTT Assay for Cytotoxicity

This colorimetric assay is a common method to assess cell viability and the cytotoxic potential of a chemical.

- Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Exposure: The cells are treated with various concentrations of the test chemical and incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
- Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

- Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the chemical that inhibits cell viability by 50%, can then be calculated.[2][5][9][11][19]


Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

- Cell Preparation: A suspension of single cells is prepared from the tissue or cell culture of interest.
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."
- Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope and image analysis software. The extent of DNA damage is typically quantified by the length of the comet tail and the percentage of DNA in the tail.[7][20][21][22][23]

Visualizing Toxicological Assessment Experimental Workflow for HC Dye Toxicology

The following diagram illustrates a typical workflow for the toxicological evaluation of a new HC dye, starting from in silico and in vitro methods to in vivo confirmation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Final report on the safety assessment of HC Red No. 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. health.ec.europa.eu [health.ec.europa.eu]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. ec.europa.eu [ec.europa.eu]
- 16. cosmeticsinfo.org [cosmeticsinfo.org]
- 17. ewg.org [ewg.org]
- 18. HC Yellow No. 2 | C8H10N2O3 | CID 78637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ec.europa.eu [ec.europa.eu]
- 20. ec.europa.eu [ec.europa.eu]
- 21. HC Orange No. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HC Yellow No. 13 | C9H9F3N2O3 | CID 2799157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Guide to HC Hair Dyes for the Modern Researcher]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12099490#comparing-the-toxicological-profiles-of-different-hc-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com